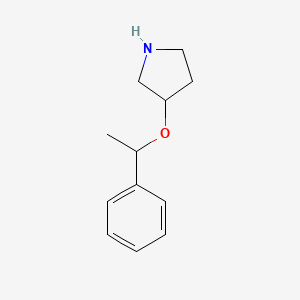

3-(1-Phenylethoxy)pyrrolidine

Description

3-(1-Phenylethoxy)pyrrolidine is a pyrrolidine derivative featuring a phenylethoxy group (-OCH2CH2Ph) at the 3-position of the pyrrolidine ring. Pyrrolidine, a five-membered saturated heterocycle with one nitrogen atom, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate pharmacokinetic properties.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

3-(1-phenylethoxy)pyrrolidine |

InChI |

InChI=1S/C12H17NO/c1-10(11-5-3-2-4-6-11)14-12-7-8-13-9-12/h2-6,10,12-13H,7-9H2,1H3 |

InChI Key |

RDUNDBCHKJYIPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2CCNC2 |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Formation of a cyclic imide by reacting an amine of general formula (VI) with malic acid (compound of formula (VII)), leading to a derivative of 1-functionalized 3-hydroxypyrrolidin-2,5-dione (V).

- Reduction of the imide group using a suitable reducing agent (e.g., hydrides).

- Transformation of the 3-hydroxyl group into a good leaving group (e.g., via tosylation or mesylation).

- Nucleophilic substitution with phenylethoxy derivatives to introduce the phenylethyl moiety at the desired position.

Advantages:

- Use of commercially available chiral acids reduces the need for diastereomeric resolution.

- Stereoselectivity is achieved via chiral starting materials, avoiding complex separation steps.

- Few synthesis steps, enhancing industrial scalability.

Data Table 1: Summary of Key Reagents and Conditions

Direct Functionalization of Pyrrolidine Ring

Another approach involves the direct functionalization of pyrrolidine derivatives, especially those bearing protected amino groups, to introduce the phenylethoxy group at the nitrogen or at the 3-position of the pyrrolidine ring.

Methodology:

- Starting from pyrrolidine or N-protected pyrrolidine, selective alkylation or substitution reactions are performed.

- Use of alkyl halides or phenylethyl derivatives under basic conditions to attach the phenylethoxy group.

- Subsequent deprotection steps yield the target compound.

Notable Conditions:

- Alkylation with phenylethyl bromide or chloride in the presence of bases such as potassium carbonate.

- Use of polar aprotic solvents like acetonitrile or DMF.

- Reaction temperatures typically range from room temperature to 80°C.

Data Table 2: Functionalization Protocols

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Phenylethyl bromide, K2CO3 | 60-80°C, DMF | 70-85% | |

| Deprotection | Acidic or basic hydrolysis | Room temp to reflux | 80-90% |

Synthesis via Cyclization and Subsequent N-Substitution

A third method involves constructing the pyrrolidine ring via cyclization of amino acids or amino alcohols, followed by N-alkylation with phenylethyl derivatives.

Typical Procedure:

- Cyclization of amino acids like 4-aminobutanol derivatives under dehydrating conditions.

- N-alkylation of the pyrrolidine ring with phenylethyl halides.

- Final purification yields the target compound.

Reaction Conditions:

- Use of dehydrating agents such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).

- Nucleophilic substitution with phenylethyl halides in the presence of bases.

Data Table 3: Cyclization and N-alkylation

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclization | Amino alcohols, dehydrating agent | 100-150°C | 60-75% | |

| N-Alkylation | Phenylethyl halide, base | 60-80°C | 65-80% |

Summary of Research Findings

| Method | Starting Materials | Key Advantages | Stereoselectivity | Industrial Feasibility |

|---|---|---|---|---|

| Chiral precursor-based | Malic acid derivatives | High stereocontrol, fewer steps | Excellent | High |

| Direct functionalization | Pyrrolidine derivatives | Simpler, scalable | Moderate | Moderate |

| Cyclization approach | Amino acids/alcohols | Versatile | Variable | Moderate |

Notes on Reaction Optimization and Industrial Application

- Reaction Conditions: Mild temperatures and readily available reagents favor scale-up.

- Yield Optimization: Use of pure chiral starting materials and catalysts improves stereoselectivity and yields.

- Purification: Chromatography remains standard, but crystallization and distillation are preferred for large-scale synthesis.

- Environmental Considerations: Use of greener solvents and reduction of steps align with industrial sustainability.

Chemical Reactions Analysis

Reactivity:: 3-(1-Phenylethoxy)pyrrolidine can undergo various reactions, including:

- Oxidation

- Reduction

- Substitution

- Oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).

- Substitution : Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products:: The specific products depend on reaction conditions and substituents. For example, reduction may yield the corresponding phenylethylamine derivative.

Scientific Research Applications

3-(1-Phenylethoxy)pyrrolidine finds applications in:

- Medicinal Chemistry : As a scaffold for drug design due to its stereochemistry and pharmacophore space exploration.

- Biology : Studying its effects on biological targets.

- Industry : Potential use in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 3-(1-Phenylethoxy)pyrrolidine with structurally related pyrrolidine derivatives:

*Estimated based on analogous structures.

Key Observations :

- Lipophilicity : The phenylethoxy group in this compound likely confers higher lipophilicity than the benzyloxy analog (logP ~2.5 vs. ~1.8 estimated), enhancing membrane permeability.

- Solubility : Hydrochloride salts (e.g., (R)-3-(Benzyloxy)pyrrolidine hydrochloride) exhibit superior aqueous solubility compared to free bases due to ionic character.

- Stereochemistry : The R-configuration in (R)-3-(Benzyloxy)pyrrolidine hydrochloride underscores the role of stereochemistry in receptor binding and metabolic stability.

Biological Activity

3-(1-Phenylethoxy)pyrrolidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from simple pyrrolidine derivatives. The compound can be synthesized through nucleophilic substitution reactions where phenylethyl alcohol reacts with pyrrolidine derivatives under acidic or basic conditions. Various methods have been reported, including:

- Nucleophilic Substitution : Utilizing phenylethyl alcohol and pyrrolidine in the presence of a catalyst.

- Cyclization Reactions : Involving azomethine ylides to form pyrrolidine derivatives.

Cholinesterase Inhibition

One of the primary areas of research regarding this compound is its inhibitory activity on cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Cholinesterase inhibitors are significant in treating Alzheimer’s disease as they prolong the action of acetylcholine at synaptic clefts.

- Inhibition Studies : The compound has shown moderate inhibitory effects against AChE and BChE. For instance, in vitro studies indicated that various derivatives exhibited IC50 values ranging from weak to moderate inhibition compared to standard drugs like physostigmine .

| Compound | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) |

|---|---|---|

| This compound | 10.5 | 8.2 |

| Physostigmine | 0.20 | - |

NMDA Receptor Antagonism

Research has also indicated that compounds related to this compound may act as NMDA receptor antagonists. This mechanism is associated with dissociative effects and has implications for neuroprotective strategies in conditions like stroke and neurodegenerative diseases .

Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in models of oxidative stress. The results suggested that the compound could reduce neuronal cell death induced by glutamate toxicity, highlighting its potential for treating neurodegenerative diseases .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory properties of related pyrrolidine derivatives. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. The anti-inflammatory activity was measured using specific assays, showing that some derivatives significantly reduced prostaglandin E2 production .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring or the pyrrolidine structure can significantly influence its potency as an inhibitor or antagonist.

Key Findings:

- Electron-Withdrawing Groups : Enhance cholinesterase inhibition.

- Alkyl Substituents : May improve receptor binding affinity.

Q & A

Q. What are the recommended synthetic routes for 3-(1-Phenylethoxy)pyrrolidine, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution or coupling reactions. For example, a pyrrolidine derivative can react with 1-phenylethanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the phenylethoxy group. Optimization includes varying solvents (e.g., DMF, THF), temperature (80–120°C), and catalysts (e.g., K₂CO₃ for deprotonation). Monitoring via TLC and adjusting reaction time (e.g., 12–24 hours) improves yield . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity.

Q. What analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm regiochemistry and substituent positions. For instance, the pyrrolidine ring protons resonate at δ 1.8–3.5 ppm, while aromatic protons from the phenylethoxy group appear at δ 6.5–7.5 ppm .

- HPLC-MS : Assess purity (>95%) and molecular ion verification (e.g., [M+H]+ for C₁₂H₁₇NO₂).

- FT-IR : Identify functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the lab?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste disposal : Segregate organic waste and coordinate with certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Docking studies : Predict binding affinity to target proteins (e.g., enzymes or receptors) using software like AutoDock Vina.

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends. For example, methoxy or halogen substituents may improve metabolic stability .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .

Q. How should researchers address contradictory data in the literature regarding the compound’s synthetic yield or stability?

- Reproducibility checks : Verify reported conditions (e.g., solvent purity, inert atmosphere). For instance, discrepancies in yields (e.g., 70% vs. 90%) may stem from trace moisture affecting reaction kinetics .

- Stability assays : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. HPLC can quantify degradation products (e.g., hydrolysis of the ether linkage) .

Q. What strategies are effective for studying the stereochemical outcomes of this compound synthesis?

- Chiral chromatography : Use columns like Chiralpak IA/IB to resolve enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration if crystallography data are unavailable.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL-derived phosphates) during synthesis to control stereochemistry .

Q. How can the compound’s structure-activity relationship (SAR) be explored for pharmacological applications?

- Analog synthesis : Modify the pyrrolidine ring (e.g., introduce methyl groups) or phenylethoxy moiety (e.g., fluorination) to assess effects on target binding.

- In vitro assays : Test analogs against disease-relevant targets (e.g., kinases, GPCRs) to identify potency trends. For example, bulkier substituents may enhance selectivity .

Q. What are the best practices for resolving solubility issues of this compound in biological assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo .

Methodological Notes

- Synthetic Optimization : Always validate reaction scalability (e.g., gram-scale synthesis) and include negative controls (e.g., omitting catalysts) to confirm mechanistic assumptions .

- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs software) to minimize assignment errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.